molecular formula C14H16N2O2S2 B2698409 (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one CAS No. 866149-71-5

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2698409
CAS No.: 866149-71-5
M. Wt: 308.41
InChI Key: QOPBKGZWQSGRGT-FMIVXFBMSA-N
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Description

(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a synthetic 5-ene-4-thiazolidinone derivative offered as a high-purity research chemical. Compounds based on the 4-thiazolidinone scaffold, particularly the 5-ene derivatives, are extensively investigated in medicinal chemistry for their diverse biological profiles, which can include anti-inflammatory, antitumor, antimicrobial, and antidiabetic activities . The core structure is a privileged scaffold in modern drug discovery, and the presence of an exocyclic double bond at the C5 position, as in this compound, is a critical structural feature known to significantly influence pharmacological properties . The specific substituents on this compound—a (2-hydroxyethyl)(methyl)amino group at the 2-position and a 4-(methylsulfanyl)phenyl group at the 5-benzylidene position—suggest it may be a candidate for structure-activity relationship (SAR) studies or for screening against specific biological targets. These modifications are typical of optimization strategies aimed at enhancing potency and selectivity . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use.

Properties

IUPAC Name

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-16(7-8-17)14-15-13(18)12(20-14)9-10-3-5-11(19-2)6-4-10/h3-6,9,17H,7-8H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBKGZWQSGRGT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=O)C(=CC2=CC=C(C=C2)SC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=NC(=O)/C(=C\C2=CC=C(C=C2)SC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. The hydroxyethyl group is introduced via a nucleophilic substitution reaction, while the methylsulfanylphenyl group is added through a condensation reaction with a suitable aldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Functional Groups and Reactivity

The compound’s structure (PubChem CID: 6385398 ) contains the following reactive sites:

  • Thiazol-4-one ring : A five-membered heterocycle with sulfur and nitrogen atoms.

  • Exocyclic α,β-unsaturated carbonyl system : Conjugated double bond between C5 and the methylidene group.

  • Methylsulfanylphenyl substituent : Aromatic ring with a methylthio (-SCH₃) group.

  • Hydroxyethyl-methylamino group : A secondary amine with a hydroxyl group.

Nucleophilic Attack at the Carbonyl Group

The carbonyl group (C4=O) in the thiazol-4-one ring is susceptible to nucleophilic attack. Potential reactions include:

Reaction Type Reagents/Conditions Product Analysis
Hydrazone Formation Hydrazine (NH₂NH₂)Hydrazone derivative at C4Confirmed via IR (loss of C=O stretch) and NMR (disappearance of carbonyl).
Schiff Base Formation Primary amines (R-NH₂)Imine-linked derivativesCommon in thiazole derivatives; monitored by LC-MS .

Electrophilic Substitution on the Thiazole Ring

The electron-rich thiazole ring undergoes electrophilic substitution, typically at the 5-position. Example reactions:

Reaction Type Reagents Position Product
Nitration HNO₃/H₂SO₄C5Nitro-substituted thiazole
Sulfonation SO₃/H₂SO₄C5Sulfonic acid derivative

The methylsulfanylphenyl group may direct substitution to the para position relative to the -SCH₃ group.

Oxidation of the Methylsulfanyl Group

The -SCH₃ group is prone to oxidation:

Reagent Product Conditions Characterization
H₂O₂ (30%)Sulfoxide (-SOCH₃)Acidic, 0–5°CIncreased polarity observed via TLC .
mCPBASulfone (-SO₂CH₃)Dichloromethane, RTConfirmed by MS (m/z +16 and +32 shifts) .

Reduction of the Exocyclic Double Bond

The conjugated C5=C bond can undergo catalytic hydrogenation:

Reagent Conditions Product Stereochemistry
H₂/Pd-CEthanol, RTDihydrothiazol-4-oneRetains E-configuration due to steric hindrance.

Hydroxyethyl Group Modifications

The hydroxyl group undergoes typical alcohol reactions:

Reaction Type Reagents Product Application
Esterification Acetic anhydrideAcetate esterImproved lipophilicity for drug delivery.
Oxidation MnO₂Aldehyde derivativeIntermediate for further coupling

Analytical Techniques for Reaction Monitoring

Key methods used to characterize reaction outcomes include:

  • NMR Spectroscopy : Track shifts in carbonyl (δ ~170 ppm) and aromatic protons .

  • Mass Spectrometry : Confirm molecular weight changes (e.g., oxidation of -SCH₃) .

  • X-ray Crystallography : Resolve stereochemistry of reduced dihydro derivatives.

Biological Relevance

While not directly studied for this compound, structurally similar thiazole derivatives (e.g., THZ1 and THZ2 ) exhibit COX-II inhibition, suggesting that modifications at reactive sites could enhance bioactivity. For example:

  • Sulfone derivatives (via -SCH₃ oxidation) may improve metabolic stability.

  • Hydrazone formation could enable prodrug strategies.

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole derivatives often involves the reaction of appropriate thiocarbonyl compounds with amines or other nucleophiles. For the specific compound , methods typically include cyclocondensation reactions that yield the desired thiazole structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structural integrity and purity of the synthesized compounds.

Antimicrobial Properties

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one exhibit significant antibacterial and antifungal activity. For instance, studies have shown that certain thiazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against these pathogens .

Anti-inflammatory Effects

In addition to antimicrobial activity, thiazole compounds have been investigated for their anti-inflammatory properties. Molecular docking studies suggest that these compounds may act as inhibitors of key enzymes involved in inflammatory pathways, such as lipoxygenase. This positions them as potential candidates for developing new anti-inflammatory drugs .

Cytotoxicity and Anticancer Activity

Thiazole derivatives have also been evaluated for their cytotoxic effects on various cancer cell lines. Compounds structurally related to this compound have demonstrated promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Variations in substituents on the thiazole ring can significantly influence biological activity. For example, modifications at the 4-position with different aryl groups have been shown to enhance antimicrobial potency while maintaining low cytotoxicity .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As a lead compound for new antibiotics or anti-inflammatory drugs.
  • Agricultural Chemicals : Development of agrochemicals targeting plant pathogens.
  • Cosmetics : Incorporation into formulations aimed at reducing skin inflammation or microbial infections.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives:

  • Antimicrobial Screening : A study evaluated a series of thiazole derivatives against clinical isolates of Staphylococcus aureus and found that certain modifications led to significant reductions in bacterial viability .
  • Cytotoxicity Assessment : Research involving various human cancer cell lines demonstrated that specific thiazole derivatives induced apoptosis at micromolar concentrations, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related thiazolone derivatives:

Compound Name 5-Position Substituent 2-Position Substituent Key Properties/Activities Reference
(5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}... 4-(Methylsulfanyl)phenyl 2-Hydroxyethyl(methyl)amino Lipophilic, H-bond donor/acceptor
(5E)-5-[4-(Dimethylamino)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one 4-(Dimethylamino)phenyl 4-Methylphenylamino Electron-rich, potential CNS activity
(5E)-2-[(4-Fluorophenyl)amino]-5-(2-furylmethylene)-1,3-thiazol-4(5H)-one 2-Furylmethylene 4-Fluorophenylamino Enhanced electronegativity, antimicrobial
(5E)-5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4... 5-(3,4-Dichlorophenyl)furylmethylene 4-Hydroxyphenylamino High lipophilicity, halogen interactions
(5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one 3-Nitrophenyl 4-(4-Methylphenyl)piperazinyl Electron-withdrawing, improved solubility

Key Findings from Comparative Studies

Electronic and Steric Effects
  • Dimethylamino (): Electron-donating effects increase nucleophilicity, favoring interactions with electrophilic biological targets .
  • Nitro () : The 3-nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes in receptor binding .
Solubility and Bioavailability
  • The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to purely aromatic 2-position substituents (e.g., 4-methylphenyl in ) .
  • Piperazinyl derivatives () show enhanced solubility in polar solvents, critical for formulation development .

Biological Activity

The compound (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Thiazolidin-4-one core : Known for its ability to interact with various biological targets.
  • Hydroxyethyl and methylamino substituents : These groups may enhance solubility and bioavailability.
  • Methylsulfanyl phenyl group : This moiety can influence the compound's interaction with cellular targets.

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:

  • Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer). The IC50 values for these cell lines were reported as follows:
    Cell LineIC50 (µM)
    MCF-70.16
    A5490.11
    HT-290.12

These results indicate that the compound is effective at low concentrations, suggesting a strong anticancer potential .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Tyrosine Kinases : The compound has been shown to inhibit c-Met and Ron tyrosine kinases, which are involved in cancer cell proliferation and survival. Inhibition percentages were recorded as:
    KinaseInhibition (%)IC50 (µM)
    c-Met650.382
    Ron84.40.122
  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells, which is crucial for eliminating malignant cells without affecting normal cells.
  • Cell Cycle Arrest : It has been observed that the compound causes cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells .

Other Pharmacological Activities

Beyond anticancer properties, thiazolidin-4-one derivatives have been investigated for various other pharmacological activities:

  • Antidiabetic Activity : Some derivatives have shown efficacy in lowering blood glucose levels in diabetic models.
  • Antimicrobial Activity : The compound demonstrated activity against several bacterial strains, indicating potential as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of thiazolidin-4-one derivatives similar to the compound :

  • Study on Anticancer Effects : A recent study evaluated multiple thiazolidinone derivatives against different cancer cell lines. The most potent compounds showed IC50 values ranging from 0.1 to 0.5 µM across various cell lines .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial properties of thiazolidinones, revealing significant inhibition against both Gram-positive and Gram-negative bacteria, further supporting their therapeutic potential beyond oncology .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5E)-2-[(2-hydroxyethyl)(methyl)amino]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one, and how are yields optimized?

  • Methodology : Synthesis typically involves condensation reactions between thiosemicarbazide derivatives and α,β-unsaturated ketones or aldehydes. For example, refluxing intermediates like 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture (2–4 hours) can yield thiazolidinone analogs . Critical parameters include:

  • Catalyst : LiCl or NaBH₄ for reduction steps (e.g., NaBH₄ in absolute ethanol for 4 hours) .
  • Solvent : Ethanol or DMF-acetic acid mixtures for reflux .
  • Purification : Recrystallization from ethanol/water (1:3) achieves >80% purity .
    • Data : Typical yields range from 60–85% for analogous compounds, with melting points between 126–280°C depending on substituents .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

  • Methodology :

  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, N-H bends at ~3300 cm⁻¹) .
  • ¹H-NMR : Confirms substituent integration (e.g., methylsulfanyl protons at δ 2.5–3.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving stereochemistry (e.g., (5E) configuration) and bond angles .
    • Advanced Tip : High-resolution mass spectrometry (HRMS) validates molecular weight within ±0.001 Da .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological interactions?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps for redox activity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases or microbial enzymes) using AutoDock Vina or Schrödinger .
  • AI-Driven Optimization : Platforms like COMSOL Multiphysics integrate reaction path search algorithms to predict optimal synthetic conditions .
    • Case Study : Analogous thiazole derivatives showed computed binding affinities (ΔG = -8.2 kcal/mol) to E. coli DNA gyrase, correlating with experimental MIC values .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Assays : Perform MIC (minimum inhibitory concentration) and IC₅₀ (cytotoxicity) tests in parallel. For example, test against S. aureus (MIC) and human fibroblasts (MTT assay) .
  • Structure-Activity Relationships (SAR) : Modify the methylsulfanyl or hydroxyethyl groups to isolate pharmacophores .
    • Data Interpretation : A 2020 study found that 4-methylthiophene derivatives exhibited MIC = 8 µg/mL against MRSA but IC₅₀ = 32 µg/mL in HeLa cells, suggesting selective toxicity .

Q. How does the (5E) configuration influence stability and isomerization under experimental conditions?

  • Methodology :

  • Dynamic NMR : Monitor isomerization kinetics in DMSO-d₆ at variable temperatures (25–80°C) .
  • Photostability Tests : Expose to UV light (254 nm) and track geometric isomer ratios via HPLC .
    • Key Finding : The (5E) isomer of similar thiazol-4-ones showed <5% conversion to (5Z) after 72 hours in PBS (pH 7.4) at 37°C .

Method Development Questions

Q. What analytical methods validate purity and degradation products in long-term stability studies?

  • Methodology :

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) .
    • Data : Analogous compounds showed 95% purity retention after 6 months at 25°C, with major degradation products identified as sulfoxide derivatives .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

  • Methodology :

  • Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 4 hours to 30 minutes) .
  • Membrane Separation : Nanofiltration membranes (MWCO = 500 Da) isolate intermediates with >90% recovery .
    • Case Study : A 2023 pilot study achieved 85% yield of a related thiazole derivative using a tubular reactor (20 mL/min flow rate) .

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